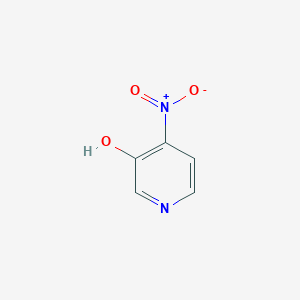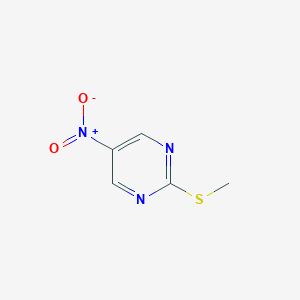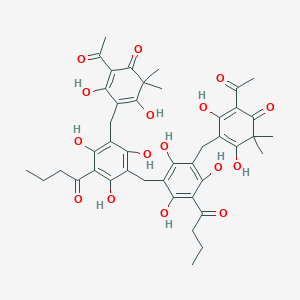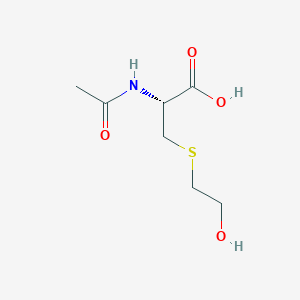
4-Nitropyridin-3-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nitropyridines, including 4-Nitropyridin-3-ol, can be achieved through various methods. One common approach involves the reaction of aminophenols with chloro-nitropyridines. For example, the reaction of 4-aminophenol with 2-chloro-3-nitropyridine yields an intermediate which can further undergo transformation into desired products. This method offers a straightforward pathway to synthesize nitropyridine derivatives, including the conversion of intermediates into target compounds by reduction or other chemical transformations (Cao et al., 2011).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied through crystallography and spectroscopy. These studies reveal the intricate details of the molecular framework, including bond lengths, angles, and the overall arrangement of atoms within the crystal lattice. For instance, derivatives of this compound exhibit specific crystal packing and hydrogen bonding patterns that stabilize the structure and influence its reactivity and properties (Bryndal et al., 2012).
Chemical Reactions and Properties
Nitropyridines undergo a variety of chemical reactions, reflecting their rich chemistry. These reactions include nucleophilic substitution, where the nitro group significantly influences the reactivity of the compound, making certain positions on the pyridine ring more susceptible to attack by nucleophiles. The synthesis pathways and chemical reactions of nitropyridines are diverse, allowing for the production of a wide range of derivatives with varying functionalities (Tohda et al., 1994).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure, which influences how molecules interact with each other in the solid state or in solution. Studies on compounds like 4-Nitrophenol and 4-Methylpyridine provide insights into the intermolecular forces at play, affecting the compound's phase behavior and stability (Jin et al., 2000).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability under various conditions, and the ability to undergo specific chemical transformations, are defined by its functional groups. The nitro and hydroxyl groups present in this compound contribute to its unique chemical behavior, making it a valuable intermediate for synthesizing more complex molecules. The electrochemical reduction of nitropyridines, for example, showcases the stepwise mechanism by which these compounds can be transformed, highlighting the versatility of nitropyridines in synthetic chemistry (Lacasse et al., 1993).
Applications De Recherche Scientifique
Synthèse de dérivés de pyridine
Le 4-Nitropyridin-3-ol peut être une excellente matière première pour la préparation de dérivés de pyridine . Ces dérivés sont des intermédiaires de synthèse importants pour de nouveaux pesticides et médicaments .
Synthèse en continu
Le composé joue un rôle crucial dans la synthèse en continu de la 4-nitropyridine . Cette méthode minimise l’accumulation du produit de nitration très énergétique et potentiellement explosif, permettant la mise à l’échelle sûre de la 4-nitropyridine .
Technologie de microréaction
La technologie de microréaction est apparue comme une approche utile pour la synthèse de produits chimiques fins et d’intermédiaires pharmaceutiques clés . Le this compound peut être utilisé dans cette technologie pour accroître la sécurité et l’efficacité du processus des réactions rapides et fortement exothermiques .
Réactions de nitration
Le this compound est impliqué dans des réactions de nitration . La réaction de nitration est une étape clé dans la voie menant à la 4-nitropyridine via le N-oxyde de pyridine .
Synthèse d’imidazo[4,5-c]pyridines
À partir de la 4-aminopyridine, des imidazo[4,5-c]pyridines ont été synthétisées . Le this compound peut être utilisé comme matière première dans cette synthèse <svg class="icon" height="16
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-nitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-5-3-6-2-1-4(5)7(9)10/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXHEFWTMMZHDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376566 | |
| Record name | 4-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13505-06-1 | |
| Record name | 4-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















